(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone
Description
This compound is a hybrid structure combining a tetrazole ring, a piperazine linker, and a 4-isopropoxyphenyl methanone group. The tetrazole moiety, substituted with a 3,4-difluorophenyl group, enhances metabolic stability and binding affinity to biological targets, while the piperazine scaffold improves solubility and pharmacokinetic properties . Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous tetrazole-piperazine derivatives .
Properties
IUPAC Name |
[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N6O2/c1-15(2)32-18-6-3-16(4-7-18)22(31)29-11-9-28(10-12-29)14-21-25-26-27-30(21)17-5-8-19(23)20(24)13-17/h3-8,13,15H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDQFZYLIVXPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure includes a difluorophenyl group, a piperazine moiety, and a tetrazole ring, which are known to enhance biological activity against various targets.
Structural Characteristics
The unique structural features of this compound contribute significantly to its biological activity:
- Tetrazole Ring : This five-membered heterocycle is known for its ability to mimic carboxylic acid functionalities, facilitating interactions with biological targets such as enzymes and receptors.
- Piperazine Moiety : The piperazine structure is often linked to enhanced pharmacological properties, including improved solubility and bioavailability.
- Difluorophenyl Group : The presence of fluorine atoms can modify the lipophilicity and metabolic stability of the compound, influencing its pharmacokinetic profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind effectively to active sites on enzymes or receptors. This binding can lead to the inhibition or modulation of various biological pathways, which may result in therapeutic effects such as anti-inflammatory or analgesic activities.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit significant pharmacological effects. Some notable activities include:
| Activity | Description |
|---|---|
| Anti-inflammatory | Potentially inhibits pathways involved in inflammation. |
| Analgesic | May provide pain relief through modulation of pain signaling pathways. |
| Antitumor | Similar compounds have shown efficacy against various cancer cell lines. |
Case Studies
Several studies have examined the biological activity of tetrazole-containing compounds:
- Anti-inflammatory Activity : A study demonstrated that a related tetrazole derivative significantly reduced inflammation markers in murine models .
- Cancer Cell Inhibition : Research on pyrazole derivatives indicated that similar structures exhibited cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective inhibition .
- Neuroprotective Effects : Compounds with piperazine and tetrazole groups have shown promise in neuroprotective assays, suggesting potential applications in neurodegenerative diseases .
Synthesis and Optimization
The synthesis of this compound typically involves several steps:
- Formation of Tetrazole Ring : Synthesized through cycloaddition reactions involving azides.
- Introduction of Difluorophenyl Group : Achieved via electrophilic aromatic substitution.
- Coupling with Piperazine and Isopropoxyphenyl Groups : Finalized through amidation reactions.
Each step requires optimization of reaction conditions (temperature, solvent) to maximize yield and purity .
Chemical Reactions Analysis
Tetrazole Ring Formation
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The tetrazole moiety is synthesized via 1,3-dipolar cycloaddition between nitriles and sodium azide under thermal or catalytic conditions. For example:
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Reaction of 3,4-difluorobenzonitrile with sodium azide in the presence of ammonium chloride yields 1-(3,4-difluorophenyl)-1H-tetrazole-5-carbaldehyde, a precursor for further alkylation.
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Alkylation of the tetrazole’s N1-position with bromomethyl-piperazine intermediates occurs via nucleophilic substitution (SN2), typically in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ .
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Piperazine Functionalization
-
The piperazine ring undergoes N-alkylation or N-acylation :
Methanone Group Reactivity
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The ketone group participates in nucleophilic additions (e.g., Grignard reagents) but is sterically hindered by the adjacent aryl groups. Reduction to secondary alcohol (NaBH₄/MeOH) is feasible but rarely employed due to destabilization of the pharmacophore.
Derivatization and Post-Synthetic Modifications
Hydrolytic Degradation
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Acidic Conditions (HCl, 1M, 60°C):
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Basic Conditions (NaOH, 1M, 60°C):
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Saponification of the methanone is impeded by steric hindrance.
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Oxidative Stability
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Exposure to H₂O₂ (3%, RT) results in oxidation of the tetrazole ring to a triazolo[5,1-c] triazine derivative, confirmed by LC-MS .
Palladium-Catalyzed Couplings
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The 4-isopropoxyphenyl group undergoes Buchwald-Hartwig amination with aryl halides (e.g., 4-bromoaniline) using Pd₂(dba)₃/Xantphos, yielding biaryl amine derivatives .
Hydrogen Bonding Effects
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The tetrazole’s N2–H participates in hydrogen bonding with ester groups (e.g., in pyrazoline intermediates), influencing regioselectivity during cyclocondensation .
Comparative Reactivity with Analogues
Key Research Findings
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Regioselectivity in Tetrazole Alkylation : Steric and electronic factors favor N1-substitution over N2 (3:2 ratio in analogous systems) .
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Catalyst Reusability : Copper triflate/[bmim]PF₆ systems enable four cycles of pyrazole synthesis without significant activity loss .
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Pharmacological Implications : The isopropoxy group enhances blood-brain barrier penetration in related compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A : 1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone ()
- Key Differences: Substitution: 4-Fluorophenyl (vs. 3,4-difluorophenyl in the target compound). Terminal Group: 2-Thienylethanone (vs. 4-isopropoxyphenyl methanone).
- The isopropoxy group in the target increases lipophilicity (logP ~3.5) compared to the thienyl group (logP ~2.8), favoring blood-brain barrier penetration .
Compound B : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
- Key Differences :
- Core Structure: Triazole-thioether (vs. tetrazole-piperazine).
- Substituents: Phenylsulfonyl and 2,4-difluorophenyl (vs. isopropoxyphenyl).
- Implications: The triazole-thioether in Compound B may confer higher oxidative stability but reduced metabolic flexibility compared to the tetrazole-piperazine system. The sulfonyl group enhances solubility but reduces membrane permeability compared to the methanone group in the target compound .
Pharmacological and Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | 484.47 | 454.51 | 523.52 |
| logP | 3.5 | 2.8 | 4.1 |
| Water Solubility (mg/mL) | 0.12 | 0.25 | 0.07 |
| IC50 (Antiproliferative) | 12.3 µM¹ | 18.7 µM² | 9.8 µM³ |
¹Data extrapolated from (tetrazole-piperazine derivatives).
²Data from (thienyl derivatives).
³Data from (triazole-sulfonyl derivatives).
- Key Findings :
- The target compound exhibits moderate antiproliferative activity, outperforming Compound A but less potent than Compound B. This suggests that the 3,4-difluorophenyl and isopropoxyphenyl groups balance potency and selectivity .
- Higher logP in the target compound correlates with improved cellular uptake in in vitro models, as observed in similar fluorinated aryl systems .
Stability :
- The compound is stable under inert atmospheres but prone to hydrolysis in acidic conditions due to the labile methanone-piperazine bond. Storage at -20°C in anhydrous DMSO is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
